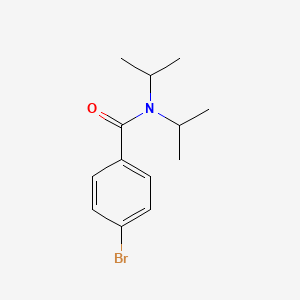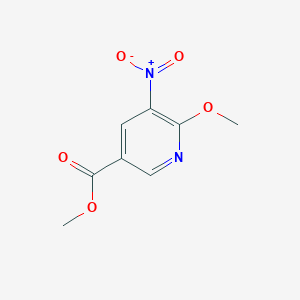
Methyl 6-methoxy-5-nitronicotinate
Descripción general
Descripción
Methyl 6-methoxy-5-nitronicotinate is a chemical compound that is related to a class of compounds known for their potential anticoccidial activity. While the provided papers do not directly discuss methyl 6-methoxy-5-nitronicotinate, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the chemical and physical properties of methyl 6-methoxy-5-nitronicotinate.
Synthesis Analysis
The synthesis of related nitronicotinamide compounds has been described in the literature. For instance, 5-nitronicotinamide and its analogues were synthesized from 5-bromonicotinoyl chloride, followed by treatment with ammonia and oxidation. The synthesis pathway involves intermediate compounds such as 2-chloro-3-cyano-5-nitropyridine and various substitutions to achieve the desired analogues . Although the exact synthesis of methyl 6-methoxy-5-nitronicotinate is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 6-methoxy-5-nitronicotinate has been determined using various analytical techniques such as X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy . These techniques provide detailed information about the molecular geometry, electronic structure, and the spatial arrangement of atoms within the molecule.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of methyl 6-methoxy-5-nitronicotinate. However, the synthesis of related compounds involves reactions such as nitration, chlorination, dechlorination, and condensation with other chemical entities . These reactions are crucial for introducing functional groups that may affect the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to methyl 6-methoxy-5-nitronicotinate can be inferred from their synthesis and molecular structure. For example, the crystal structure of a related compound, methyl 3,6-dideoxy-3-C-methoxycarbonyl-3-C-nitro-α-l-galacto-hexopyranoside, was determined to be orthorhombic with specific lattice parameters . These properties are important for understanding the compound's stability, solubility, and reactivity, which are essential for its potential application as an anticoccidial agent.
Aplicaciones Científicas De Investigación
Anticoccidial Activity
Methyl 6-methoxy-5-nitronicotinate and its analogues have been studied for their potential as anticoccidial agents. Research by Morisawa et al. (1977) found that certain nitronicotinamide compounds, closely related to Methyl 6-methoxy-5-nitronicotinate, showed significant activity against Eimeria tenella, a parasite causing coccidiosis in poultry. This study highlights the potential use of these compounds in veterinary medicine for the treatment of coccidiosis.
Directive Effects in Nitration Reactions
The compound has relevance in the study of nitration reactions. Heindel et al. (1969) investigated the effects of substituents like methyl and methoxy in directing the nitronium ion in nitration reactions of quinolines, which are structurally related to Methyl 6-methoxy-5-nitronicotinate. Their research, found in this study, provides valuable insights into the orientation effects in chemical synthesis involving nitro compounds.
Antitumor and Antimicrobial Properties
Compounds structurally similar to Methyl 6-methoxy-5-nitronicotinate have been isolated from marine endophytic fungi and shown to possess moderate antitumor and antimicrobial activities. The study by Xia et al. (2011) exemplifies the potential of these compounds in the development of new pharmaceutical agents.
Solid-State NMR Spectroscopy
The use of Methyl 6-methoxy-5-nitronicotinate analogues in the study of solid-state NMR spectroscopy has been documented. In research conducted by Heise et al. (1999), nitronylnitroxide radicals with methoxy substituents were investigated, providing insights into the electronic structure and spin distribution of these compounds.
Antibacterial, Antifungal, and Antialgal Properties
Research on nitronaphthalenes, which share functional groups with Methyl 6-methoxy-5-nitronicotinate, has shown significant antibacterial, antifungal, and antialgal properties. The work of Krohn et al. (2008) demonstrates the potential of these compounds in creating new treatments for various infections.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 6-methoxy-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-14-7-6(10(12)13)3-5(4-9-7)8(11)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGHVJUGJZGYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372623 | |
| Record name | methyl 6-methoxy-5-nitronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methoxy-5-nitronicotinate | |
CAS RN |
59237-49-9 | |
| Record name | methyl 6-methoxy-5-nitronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

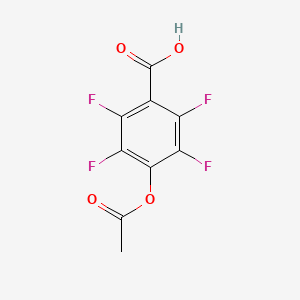
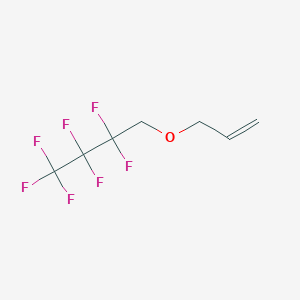
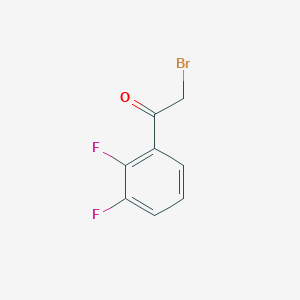
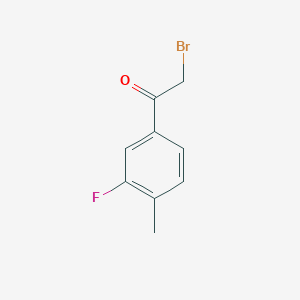
![[4-Bromo-2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1333824.png)
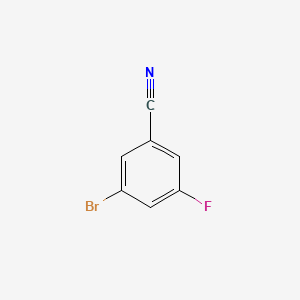
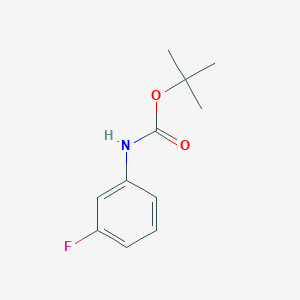
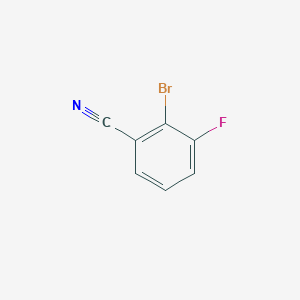
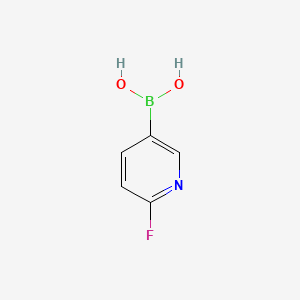
![2-[(2-Amino-3-hydroxypropanoyl)amino]pentanedioic acid](/img/structure/B1333838.png)


